molecular formula C21H18N4O3S B2471427 6-(4-Methoxyphenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol CAS No. 1021211-42-6

6-(4-Methoxyphenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

Cat. No. B2471427
CAS RN: 1021211-42-6
M. Wt: 406.46
InChI Key: PDCIOVKKIKRTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methoxyphenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

One study investigated the antifungal effects of 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives. These compounds were synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger. The results indicated that Aspergillus terreus was more affected by the antifungal compounds, suggesting potential applications in combating fungal infections (Jafar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Another study synthesized novel benzodifuranyl derivatives, including 4-methoxy compounds, as potential anti-inflammatory and analgesic agents. The compounds were evaluated for their cyclooxygenase inhibition and showed significant activity in this regard, indicating their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives revealed that some of these compounds, including those with a 4-methoxy group, exhibited antimicrobial activity against various bacteria and fungi. This suggests their potential application in developing new antimicrobial agents (El-sayed et al., 2017).

Optical and Electronic Properties

A study focused on the structural, electronic, and optical properties of thiopyrimidine derivatives. The research highlighted the potential applications of these compounds in medicine and nonlinear optics, emphasizing their relevance in high-tech applications (Hussain et al., 2020).

Anticancer Activity

Another line of research explored the synthesis of pyrimidine derivatives for their potential antitumor activities. This study indicated that certain pyrimidine derivatives could be effective in inhibiting the growth of cancer cells, suggesting their use in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

4-(4-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-5-3-4-6-16(13)20-24-19(28-25-20)12-29-21-22-17(11-18(26)23-21)14-7-9-15(27-2)10-8-14/h3-11H,12H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCIOVKKIKRTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

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